molecular formula C23H28N6O B454843 2-AMINO-4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-8-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

2-AMINO-4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-8-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

Cat. No.: B454843
M. Wt: 404.5g/mol
InChI Key: YHNRCYHIPWCINX-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-8-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that features a chromene core with multiple pyrazole substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-8-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. The key steps may include:

  • Formation of the chromene core through cyclization reactions.
  • Introduction of the pyrazole groups via condensation reactions.
  • Functionalization of the amino and cyanide groups under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

  • Use of catalysts to accelerate reaction rates.
  • Implementation of continuous flow reactors for large-scale synthesis.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups.

    Reduction: Reduction of pyrazole rings to pyrazolines.

    Substitution: Halogenation or alkylation of the chromene core.

Common Reagents and Conditions

Common reagents used in these reactions may include:

  • Oxidizing agents like potassium permanganate.
  • Reducing agents such as sodium borohydride.
  • Halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

  • Oxidation may yield nitro derivatives.
  • Reduction could produce pyrazoline-substituted chromenes.
  • Substitution reactions might result in halogenated or alkylated chromenes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for drug development. Its potential pharmacological activities may be explored to design new drugs for treating various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity. It could also be employed in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example:

    Molecular Targets: It may interact with enzymes or receptors in biological systems.

    Pathways Involved: The compound could modulate signaling pathways, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other chromene derivatives with pyrazole substituents. Examples could be:

  • 2-AMINO-4-(1-METHYL-1H-PYRAZOL-4-YL)-8-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
  • 2-AMINO-4-(1-ETHYL-1H-PYRAZOL-4-YL)-8-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

Uniqueness

The uniqueness of 2-AMINO-4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-8-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE lies in its specific substitution pattern and the presence of both amino and cyanide functional groups. These features may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H28N6O

Molecular Weight

404.5g/mol

IUPAC Name

(8E)-2-amino-4-(1-ethyl-5-methylpyrazol-4-yl)-8-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-4,5,6,7-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C23H28N6O/c1-5-28-14(3)17(12-26-28)10-16-8-7-9-18-21(19(11-24)23(25)30-22(16)18)20-13-27-29(6-2)15(20)4/h10,12-13,21H,5-9,25H2,1-4H3/b16-10+

InChI Key

YHNRCYHIPWCINX-MHWRWJLKSA-N

Isomeric SMILES

CCN1C(=C(C=N1)/C=C/2\CCCC3=C2OC(=C(C3C4=C(N(N=C4)CC)C)C#N)N)C

SMILES

CCN1C(=C(C=N1)C=C2CCCC3=C2OC(=C(C3C4=C(N(N=C4)CC)C)C#N)N)C

Canonical SMILES

CCN1C(=C(C=N1)C=C2CCCC3=C2OC(=C(C3C4=C(N(N=C4)CC)C)C#N)N)C

Origin of Product

United States

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